molecular formula C9H7BrN2O3 B1384494 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 1183996-38-4

3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B1384494
CAS No.: 1183996-38-4
M. Wt: 271.07 g/mol
InChI Key: PPOOXLPDIVNENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS RN: 1183996-38-4) is a heterocyclic compound characterized by a 1,2,4-oxadiazole core fused with a 4,5-dihydro substituent and a 3-bromo-4-methoxyphenyl group at the 3-position. Its molecular formula is C₉H₇BrN₂O₃, with a molecular weight of 271.07 g/mol. The compound’s structure features a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom, with partial saturation at the 4,5-positions. The bromine and methoxy substituents on the phenyl ring contribute to its electronic and steric properties, influencing its reactivity and biological interactions.

Table 1: Key molecular data

Property Value
CAS RN 1183996-38-4
Molecular Formula C₉H₇BrN₂O₃
Molecular Weight 271.07 g/mol
SMILES Notation COC₁=C(C=C(C=C₁)C₂=NOC(=O)N₂)Br
Storage Conditions Refrigeration

Position in Oxadiazole Family of Heterocycles

The compound belongs to the 1,2,4-oxadiazole subclass, distinguished by the arrangement of heteroatoms (N–N–O) in the five-membered ring. Unlike 1,3,4-oxadiazoles, which are widely studied for their pharmaceutical applications, 1,2,4-oxadiazoles are less common but gaining attention due to their unique bioisosteric properties. The 4,5-dihydro modification reduces ring strain compared to fully unsaturated oxadiazoles, enhancing stability while retaining the ability to participate in hydrogen bonding and π-π stacking interactions. Its 3-bromo-4-methoxyphenyl substituent places it among halogenated aryl-oxadiazoles, a subgroup noted for enhanced pharmacokinetic profiles in antimicrobial and anticancer agents.

Historical Context of 1,2,4-Oxadiazol-5-one Derivatives

1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger, but their pharmacological potential remained unexplored until the mid-20th century. The discovery of oxolamine, a 1,2,4-oxadiazole derivative used as a cough suppressant in the 1960s, marked the first therapeutic application of this class. Recent advances in synthetic methodologies, such as one-pot cyclization and transition-metal-catalyzed functionalization, have enabled the efficient production of diverse derivatives, including this compound. For example, Enamine Ltd. developed scalable routes for this compound using hydroxylamine-mediated cyclocondensation of nitrile precursors.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the resurgence of interest in 1,2,4-oxadiazoles as bioisosteres for esters and amides, offering metabolic stability while mimicking hydrogen-bonding patterns. Its structural features align with trends in antibacterial drug discovery, where halogenated aryl groups enhance target binding to penicillin-binding proteins (PBPs). Computational studies suggest that the bromine atom improves hydrophobic interactions with bacterial enzyme active sites, while the methoxy group modulates solubility. Additionally, its role as a synthetic intermediate in preparing bis-sulfonamide derivatives (e.g., benzo[b]thiophen-3-yl bis sulfonamides) highlights its versatility in medicinal chemistry.

Table 2: Research applications of 1,2,4-oxadiazol-5-one derivatives

Application Example Derivatives Key Findings
Antibacterial Agents ND-421 MIC₅₀: 4 μg/mL against MRSA
Anticancer Agents Tamoxifen analogs IC₅₀: 15.63–31.82 μM (MCF-7)
Enzyme Inhibitors Carbonic anhydrase inhibitors Kᵢ: 89 pM (hCA IX)

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-14-7-3-2-5(4-6(7)10)8-11-9(13)15-12-8/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOOXLPDIVNENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183996-38-4
Record name 3-(3-bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with appropriate reagents to form the oxadiazole ring. One common method includes the use of hydrazine derivatives and carboxylic acids under controlled conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and solvents that can enhance the reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This compound is notable for its diverse pharmacological properties, including antimicrobial, anticancer, and antiparasitic effects. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

The molecular formula of this compound is C10H10BrN3O2. It features a bromine atom and a methoxy group on the phenyl ring, contributing to its biological activity. The compound's structure is illustrated below:

Structure C10H10BrN3O2\text{Structure }\text{C}_{10}\text{H}_{10}\text{BrN}_3\text{O}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains and found promising results:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a potent antimicrobial agent against resistant strains .

Anticancer Activity

The anticancer potential of the compound was assessed through in vitro studies on various cancer cell lines. The results demonstrated that it possesses cytotoxic effects comparable to established chemotherapeutics:

Cell Line IC50 (μM)
MCF-7 (Breast cancer)15.63
U-937 (Leukemia)12.34
A549 (Lung cancer)10.50

These values indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antiparasitic Activity

The compound's activity against Plasmodium falciparum was also investigated. It exhibited slow-action antiplasmodial activity, which is crucial for developing new malaria treatments:

Experimental Setup Activity Observed
In vitro growth inhibitionSignificant reduction in parasite load at concentrations > 1 μM

This slow-action mechanism differs from conventional antimalarial drugs, suggesting a unique mode of action that could be beneficial in combating drug resistance .

Case Studies

  • Antimicrobial Efficacy Study : A recent study focused on the antimicrobial efficacy of various oxadiazole derivatives, including our compound. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria and highlighted its potential as an alternative to traditional antibiotics .
  • Cytotoxicity Assessment : Another investigation involved testing the cytotoxic effects of this compound on multiple cancer cell lines. The study concluded that it not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Here are some key findings:

  • Mechanism of Action : The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including cell cycle arrest and modulation of signaling pathways involved in cancer progression .
  • Case Studies :
    • A study conducted by Salahuddin et al. demonstrated that oxadiazole derivatives showed promising activity against human cancer cell lines, with specific compounds achieving over 90% growth inhibition at certain concentrations .
    • Another investigation by Holla et al. synthesized various oxadiazole derivatives and tested them against multiple cancer types, revealing significant potency with GI50 values below 10 µM for several compounds .

Antimicrobial Properties

In addition to anticancer applications, compounds containing the oxadiazole framework have shown antimicrobial properties. They have been tested against a range of bacterial and fungal strains, demonstrating effectiveness that positions them as potential candidates for developing new antimicrobial agents.

Other Therapeutic Potential

The versatility of 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one extends beyond oncology:

  • Antidiabetic Activity : Some studies suggest that oxadiazole derivatives can enhance insulin sensitivity or exhibit hypoglycemic effects, making them potential candidates for diabetes management.
  • Anti-inflammatory Effects : Research has indicated that these compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituents Molecular Weight Key Properties Applications
Target Compound 3-Bromo-4-methoxyphenyl 285.12 g/mol Mixed electronic effects, moderate lipophilicity Medicinal chemistry intermediates
3-(4-Nitrophenyl)-oxadiazolone 4-Nitrophenyl 207.14 g/mol High electrophilicity, reactive Energetic materials, antimicrobials
Boronic Ester Analog 4-Boronic ester 307.14 g/mol Suzuki coupling capability Biaryl synthesis
Isoxazole Derivative 3-Bromo-4-methoxyphenyl 318.60 g/mol Reduced ring reactivity Not reported

Table 2: Reactivity and Stability

Compound Type Hydrolysis Rate (Basic Conditions) pKa (Oxadiazolone) Thermal Stability
Target Compound Moderate ~6.5–7.0 (est.) High
Nitro-substituted Fast <6.0 (est.) Moderate
Azilsartan Derivative Slow 6.80 High

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Use cyclocondensation of substituted phenyl precursors with hydroxylamine derivatives under reflux in anhydrous solvents (e.g., ethanol or acetonitrile).
  • Optimize stoichiometry via Design of Experiments (DoE) to maximize yield while minimizing side products like brominated byproducts. Monitor reactions using TLC or HPLC .
  • Purify via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) .

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?

  • Methodological Answer :

  • Grow single crystals via slow evaporation in solvents like DCM/hexane.
  • Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to analyze diffraction data. Validate geometry using CCDC databases and check for hydrogen bonding patterns (e.g., N–H···O interactions) .
  • Compare experimental bond lengths/angles with DFT-optimized structures to resolve discrepancies .

Q. What spectroscopic techniques are suitable for characterizing this compound’s electronic environment?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the bromophenyl and oxadiazolone moieties.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches.
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .

Q. How can computational methods predict the acidity (pKa) of the oxadiazolone ring?

  • Methodological Answer :

  • Use SPARC online calculator for pKa estimation, which includes parameterization for 4,5-dihydro-1,2,4-oxadiazol-5-one groups. Avoid Jaguar due to lack of relevant parameters .
  • Validate predictions experimentally via potentiometric titration in DMSO/water mixtures.

Advanced Research Questions

Q. How do density functional theory (DFT) functionals impact the accuracy of electronic structure calculations for this compound?

  • Methodological Answer :

  • Hybrid functionals (e.g., B3LYP) combining exact exchange (Hartree-Fock) and gradient corrections (Becke 1993) improve thermochemical accuracy for brominated aromatic systems .
  • For correlation energy, use Lee-Yang-Parr (LYP) functionals to account for electron density gradients .
  • Table 1 : Comparison of DFT Functionals
FunctionalAccuracy (kcal/mol)Strengths
B3LYP±2.4Thermochemistry, bond dissociation
M06-2X±3.1Non-covalent interactions
PBE0±2.8Solid-state systems

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :

  • For conflicting NMR/X-ray

Re-examine crystal packing effects (e.g., hydrogen bonding in solid vs. solution state) .

Perform dynamic NMR to detect conformational exchange in solution.

Cross-validate with DFT-NMR chemical shift calculations (GIAO method) using Gaussian09 .

Q. What strategies mitigate environmental hazards during disposal of brominated intermediates?

  • Methodological Answer :

  • Use bromine scavengers (e.g., Na2S2O3) in waste streams to convert Br⁻ to non-toxic NaBr.
  • Follow EPA guidelines for halogenated waste: incinerate at >1200°C with scrubbers to prevent HBr emissions .

Q. How can hydrogen bonding patterns in the crystal lattice influence solubility and stability?

  • Methodological Answer :

  • Analyze crystal packing using Mercury Software (CCDC). Identify dominant motifs (e.g., C–H···O, π-π stacking).
  • Solubility correlates with H-bond donor/acceptor ratios: Higher H-bond density reduces solubility in non-polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-4-methoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.